

An In-depth Technical Guide to Tetradecyloxysilane (CAS Number 18845-54-0)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetradecyloxysilane, with the CAS number 18845-54-0, is a tetraalkoxysilane characterized by its four long alkyl chains. This structure imparts significant hydrophobic properties, making it a valuable compound for surface modification and the creation of non-polar environments in various applications. This technical guide provides a comprehensive overview of its chemical and physical properties, general synthesis methodologies, potential applications in research and drug development, and essential safety and handling protocols. The information is intended to support researchers and professionals in leveraging the unique characteristics of this long-chain silane for advanced material science and biomedical applications.

Chemical and Physical Properties

Tetradecyloxysilane is a sterically hindered silane ester. The long tetradecyl chains contribute to its low reactivity and high hydrophobicity. A summary of its key quantitative data is presented in Table 1.



Property	Value	Reference
CAS Number	18845-54-0	[1][2]
Molecular Formula	C40H84O4Si	[1]
Molecular Weight	657.18 g/mol	[1]
Boiling Point	483-487 °C	[1]
Density	0.876 ± 0.06 g/cm ³	[1]
Appearance	Light orange liquid	[1]
Synonyms	TETRA-N- DECYLOXYSILANE; Silicic acid (H4SiO4), tetrakis(decyl) ester	[1]

Synthesis of Tetradecyloxysilane

While a specific, detailed experimental protocol for the synthesis of **Tetradecyloxysilane** is not readily available in peer-reviewed literature, its synthesis can be inferred from general methods for preparing tetraalkoxysilanes. The most common and direct approach involves the reaction of a silicon halide with the corresponding alcohol.

General Synthesis from Silicon Tetrachloride

A widely used method for the synthesis of tetraalkoxysilanes is the reaction of silicon tetrachloride (SiCl₄) with the corresponding alcohol in the presence of a base to neutralize the hydrochloric acid byproduct.[3]

Reaction Scheme:

$$SiCl_4 + 4 R-OH + 4 Base \rightarrow Si(OR)_4 + 4 Base \cdot HCl$$

Where
$$R = -(CH_2)_{13}CH_3$$

A general experimental protocol is provided below. Note: This is a representative procedure and may require optimization for the specific synthesis of **Tetradecyloxysilane**.



Experimental Protocol: General Synthesis of a Tetraalkoxysilane

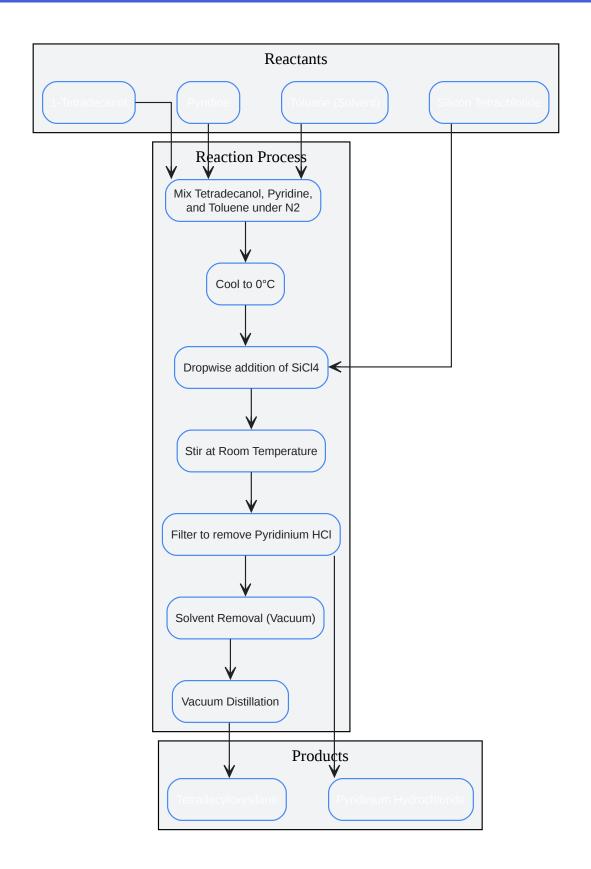
Materials:

- Silicon tetrachloride (SiCl₄)
- 1-Tetradecanol
- Anhydrous toluene (or other inert solvent)
- Pyridine (or other suitable base)
- Nitrogen gas supply
- Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

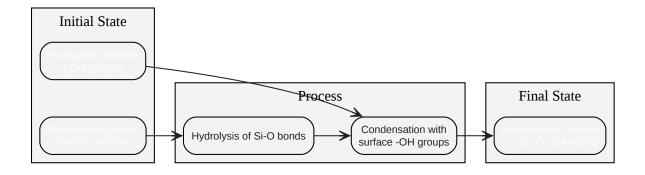
Procedure:

- A solution of 1-tetradecanol (4 molar equivalents) and pyridine (4 molar equivalents) in anhydrous toluene is prepared in a round-bottom flask under a nitrogen atmosphere.
- The flask is cooled in an ice bath to 0 °C.
- Silicon tetrachloride (1 molar equivalent) is added dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained at or below 10 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
- The resulting precipitate (pyridinium hydrochloride) is removed by filtration under an inert atmosphere.
- The solvent is removed from the filtrate under reduced pressure.
- The crude product is then purified by vacuum distillation to yield the final Tetradecyloxysilane.









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References

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